

Rubidium Fluoride as a Fluxing Agent in Metallurgy: Application Notes and Protocols

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Compound of Interest

Compound Name: *Rubidium fluoride*

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Introduction

Rubidium fluoride (RbF) is an alkali metal halide increasingly utilized as a key component in advanced flux formulations for metallurgical joining processes, particularly in the brazing and welding of aluminum and its alloys.[1][2] Its primary role is to disrupt and dissolve the tenacious oxide layers that form on the surface of metals at elevated temperatures, which would otherwise inhibit proper wetting and bonding by the filler metal.[3][4] In combination with other fluoride and chloride salts, RbF contributes to lowering the flux's melting point and activation temperature, enhancing solder spread, and improving the overall quality and strength of the metallurgical joint.[1][5] These application notes provide an overview of its use, performance data, and detailed protocols for evaluation.

Physicochemical Properties of Rubidium Fluoride

A summary of the key physical and chemical properties of **rubidium fluoride** is presented below.

| Property | Value | References |
|---------------------|-------------------------|--------------|
| Chemical Formula | RbF | [1] |
| Molar Mass | 104.47 g/mol | [2][6][7] |
| Appearance | White crystalline solid | [2][7] |
| Melting Point | 795 °C (1463 °F) | [1][2][6][7] |
| Boiling Point | 1410 °C (2570 °F) | [1][2][6][7] |
| Density | 3.557 g/cm ³ | [2][6][7] |
| Solubility in Water | 130.6 g/100 mL at 18 °C | [2][7] |
| Crystal Structure | Cubic (rock-salt) | [2][7] |

Application Notes

Rubidium fluoride is rarely used as a standalone flux but is a critical component in multi-part flux systems designed for specific applications, primarily involving aluminum alloys.

Brazing of Aluminum and Dissimilar Metals

Rubidium fluoride is a constituent in non-corrosive fluoride-based fluxes for brazing aluminum-to-aluminum, aluminum-to-copper, and aluminum-to-steel.[1][5] Its inclusion in fluxes, often alongside cesium fluoride (CsF), potassium fluoride (KF), and aluminum fluoride (AlF₃), helps to create a low-melting eutectic mixture.[1][5] This allows for brazing to occur at temperatures that do not compromise the integrity of the base aluminum alloys.

Key Functions:

- **Lowers Melting Point:** The addition of RbF to CsF-AlF₃ and CsF-KF-AlF₃ based fluxes can lower the melting point by approximately 3°C to 12°C.[5]
- **Enhances Wetting and Spreading:** Fluxes containing RbF have been shown to improve the spreading area of zinc-aluminum solders on aluminum alloy plates by up to 40% at 500°C compared to traditional fluoride fluxes.[1]

- **Oxide Removal:** The flux effectively removes surface oxides such as Al_2O_3 , as well as FeO , Fe_2O_3 , NiO , and Cr_2O_3 on steel surfaces, enabling strong metallurgical bonds between dissimilar materials.^[1]

Component in Flux-Cored Welding Wires

RbF is incorporated into the flux powder core of zinc-aluminum welding wires.^[1] In these applications, the flux composition is critical for ensuring the quality and reliability of the brazing joint.

Performance Benefits:

- **Improved Joint Strength:** Brazing seams created with RbF-containing fluxes can achieve strengths ranging from 125 MPa to 145 MPa.^[1]
- **Non-Corrosive Residues:** Compared to traditional chloride-based fluxes, fluoride-based systems containing RbF are non-hygroscopic and non-corrosive, often eliminating the need for aggressive post-braze cleaning.^{[1][8]}

Quantitative Data: Example Flux Compositions

The following tables summarize example compositions of metallurgical fluxes containing **rubidium fluoride** as cited in various patents.

Table 1: Flux Compositions for Brazing Aluminum, Copper, and Steel (Molar Ratio)

| Component | Composition Range (mol) | Reference |
|--|-------------------------|-----------|
| Rubidium Fluoride (RbF) | 0.01 - 0.56 | [5] |
| Cesium Fluoride (CsF) | 0.15 - 0.58 | [5] |
| Aluminum Oxide (Al ₂ O ₃) | 0.001 - 0.25 | [5] |
| Potassium Fluoride (KF) | 0.001 - 0.2 | [5] |
| Gallium Fluoride (GaF ₃) | 0.002 - 0.05 | [5] |
| Lithium Fluoride (LiF) | 0.001 - 0.025 | [5] |
| Boron Fluoride (BF ₃) | 0.001 - 0.025 | [5] |
| Aluminum Fluoride (AlF ₃) | Balance | [5] |

Table 2: Flux Compositions for Various Applications (Mass Percentage)

| Application | Rubidium Fluoride (RbF) % | Other Key Components (%) | Reference |
|----------------------------|---------------------------|--|-----------|
| Brazing Aluminum-Steel | 0.001 - 0.01 | 11.0-45.0 CsF, 0.01-5.0 KF, Balance AlF ₃ | [9] |
| Zinc-Aluminum Welding Wire | 2.5 - 10.0 | 30-75 CsF, 15-35 AlCl ₃ , Balance KF | [1] |
| Brazing Copper-Aluminum | 10.0 - 12.0 | 50-55 CsF, 30-35 AlF ₃ , 3-5 KF | [1] |
| Cesium-Rubidium Flux | 0.001 - 0.01 | 10.0-50.0 CsF, 0.001-0.25 Zn(BF ₄) ₂ , Balance AlF ₃ | [1][10] |

Experimental Protocols

Evaluating the efficacy of a **rubidium fluoride**-containing flux requires a series of standardized tests to quantify its performance in terms of flow, wetting, and the mechanical integrity of the resulting joint.

Protocol 1: Evaluation of Flux Activity via Solder Spread Test (Modified from IPC-TM-650)

1. Objective: To quantitatively assess the effectiveness of the flux in promoting the wetting and spreading of a filler metal on a standardized base metal coupon.

2. Materials and Equipment:

- Base metal coupons (e.g., 50 x 50 x 0.5 mm Aluminum alloy 3003).
- Filler metal wire or preform of known volume/mass (e.g., Al-Si or Zn-Al alloy).
- **Rubidium fluoride**-containing flux (in paste, powder, or liquid form).
- Controlled atmosphere furnace or hot plate.
- Micrometer or digital imaging system with measurement software.
- Analytical balance (± 0.1 mg).
- Degreasing solvent (e.g., isopropyl alcohol).
- Deoxidizing agent (if required for pre-cleaning).

3. Procedure:

- **Coupon Preparation:** Clean the aluminum coupons by degreasing with isopropyl alcohol. If a heavy oxide layer is present, perform a chemical deoxidation according to standard lab procedures and rinse thoroughly with deionized water, followed by drying.
- **Filler Metal Preparation:** Cut a precise length of filler metal wire or use a preform. Weigh the filler metal to determine its mass ($V = \text{mass}/\text{density}$).
- **Flux Application:** Apply a consistent, measured amount of the RbF-containing flux to the center of the test coupon.
- **Filler Metal Placement:** Place the weighed filler metal onto the fluxed area.

- Heating: Place the coupon assembly onto a hot plate or into a furnace preheated to the desired brazing temperature (e.g., 500-600°C, depending on the filler alloy). The heating should be performed in a controlled atmosphere (e.g., nitrogen) if specified.[\[9\]](#)
- Dwell Time: Hold the assembly at the peak temperature for a specified duration (e.g., 60 seconds) to allow the filler metal to melt and spread.[\[9\]](#)
- Cooling: Remove the coupon from the heat source and allow it to cool undisturbed to room temperature.
- Cleaning: If necessary, remove the flux residue using an appropriate cleaning procedure (e.g., hot water rinse).[\[11\]](#)
- Measurement:
 - Method A (Height): Measure the final height (H) of the solidified solder spread using a micrometer.
 - Method B (Area): Capture a high-resolution digital image of the coupon from directly above. Use image analysis software to measure the total area of the solder spread.
- Calculation (Method A): Calculate the spreading ratio (S) using the formula: $S = ((D - H) / D) \times 100$, where $D = 1.24 \times V^{(1/3)}$ (V is the volume of the solder).[\[12\]](#)
- Data Reporting: Report the average spread area or spread ratio from at least five replicate tests.

Protocol 2: Mechanical Strength Evaluation of Brazed Joints (Based on AWS C3.2M/C3.2)

1. Objective: To determine the shear strength of a brazed joint created using the **rubidium fluoride**-containing flux.

2. Materials and Equipment:

- Base metal test specimens (e.g., single-lap shear specimens as per AWS C3.2M/C3.2).[\[1\]](#)

- Brazing filler metal.
- **Rubidium fluoride**-containing flux.
- Brazing furnace or torch setup.
- Tensile testing machine.
- Calipers for dimensional measurement.

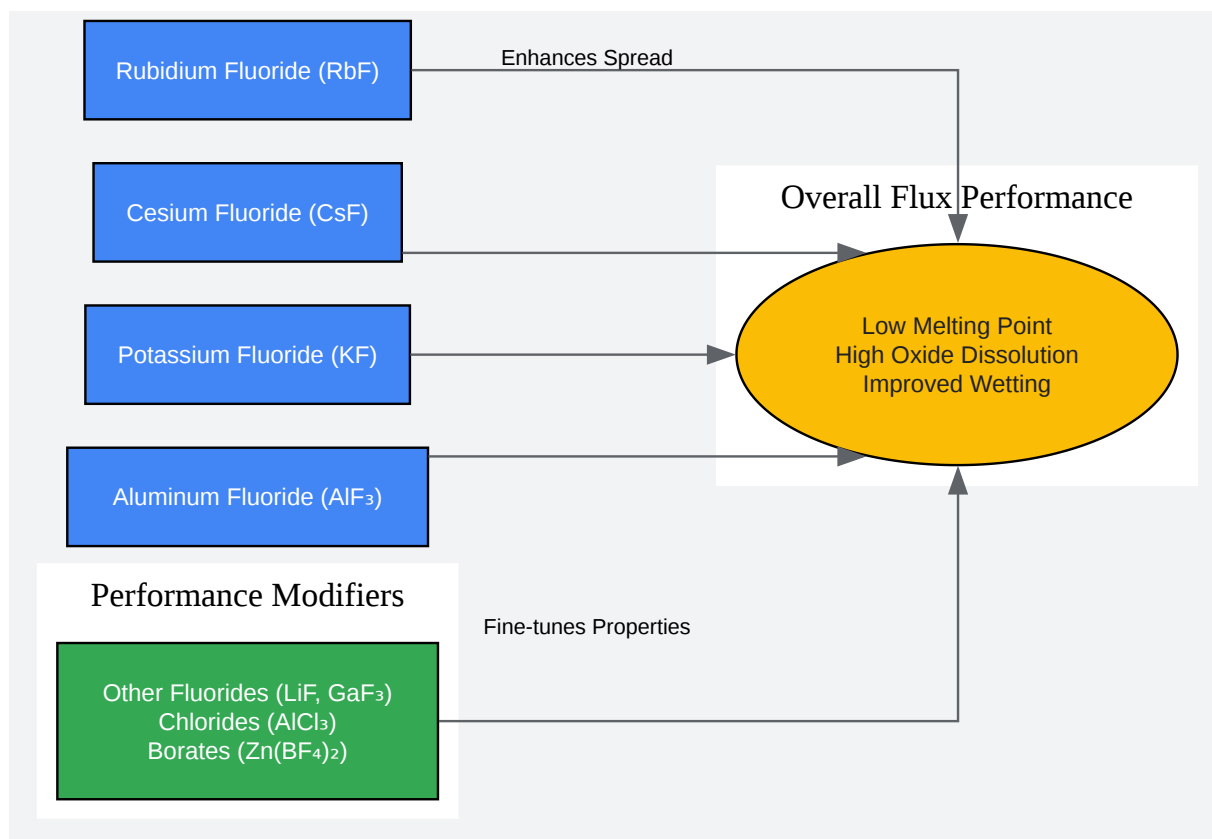
3. Procedure:

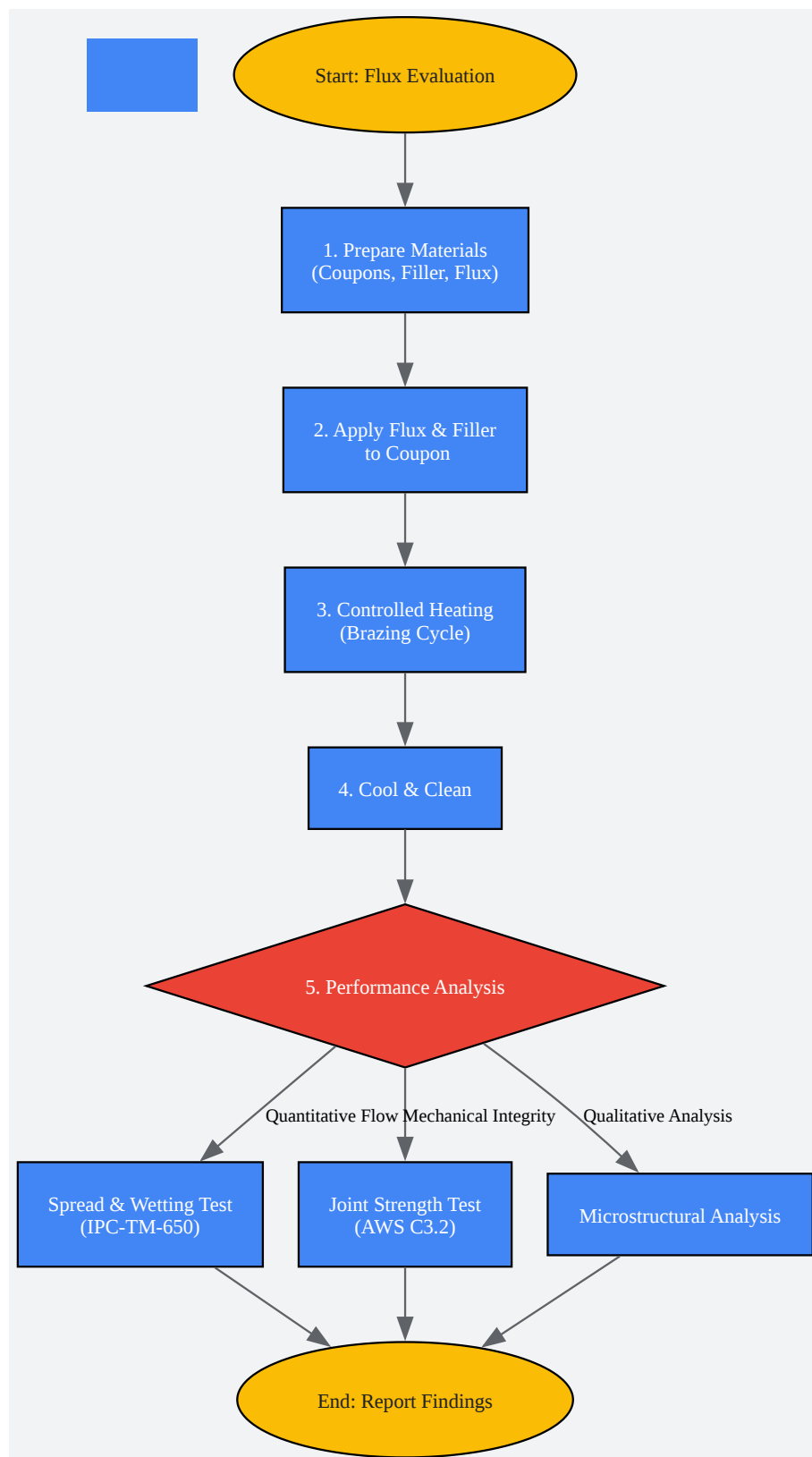
- Specimen Preparation: Prepare single-lap shear test specimens from the desired base metal (e.g., aluminum alloy). Ensure the surfaces to be brazed are clean and free of contaminants.
- Assembly: Assemble the specimens with a controlled joint gap (e.g., 0.1 mm). Apply the RbF-containing flux and the filler metal at the joint. A fixture may be required to maintain alignment during brazing.
- Brazing: Execute the brazing cycle in a furnace or using a torch, following a defined temperature-time profile appropriate for the base metal and filler alloy.
- Cooling and Cleaning: Allow the brazed assembly to cool. Clean off any residual flux.
- Testing:
 - Measure the precise length and width of the brazed overlap area.
 - Mount the specimen in a tensile testing machine.
 - Apply a tensile load at a constant crosshead speed until the joint fractures.
 - Record the maximum load (P_{max}) achieved.
- Calculation: Calculate the shear strength (τ) using the formula: $\tau = P_{\text{max}} / A$, where A is the area of the brazed overlap.

- Data Reporting: Report the average shear strength from a statistically significant number of tested specimens. Note the location of the fracture (within the filler metal, at the interface, or in the base metal).[\[2\]](#)

Visualizations

Below are diagrams illustrating key concepts and workflows related to the use of **rubidium fluoride** as a flux agent.





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